molecular formula C6H13NO B14913179 3-(Ethylamino)cyclobutanol

3-(Ethylamino)cyclobutanol

Cat. No.: B14913179
M. Wt: 115.17 g/mol
InChI Key: JKPSRIVNHPZNDF-UHFFFAOYSA-N
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Description

3-(Ethylamino)cyclobutanol is a cyclobutane-derived compound featuring a hydroxyl (-OH) group and an ethylamino (-NHCH₂CH₃) substituent at the 3-position of the cyclobutane ring. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.18 g/mol.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-(ethylamino)cyclobutan-1-ol

InChI

InChI=1S/C6H13NO/c1-2-7-5-3-6(8)4-5/h5-8H,2-4H2,1H3

InChI Key

JKPSRIVNHPZNDF-UHFFFAOYSA-N

Canonical SMILES

CCNC1CC(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)cyclobutanol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, cyclobutanol can be synthesized via the reduction of cyclobutanone using metal hydrides . Another method involves the Demjanov rearrangement of cyclobutylamine with nitrous acid .

Industrial Production Methods: Industrial production of 3-(Ethylamino)cyclobutanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylamino)cyclobutanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Metal hydrides such as lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and amines can be used for substitution reactions.

Major Products:

    Oxidation: Cyclobutanone

    Reduction: Cyclobutanol

    Substitution: Various substituted cyclobutanol derivatives

Mechanism of Action

The mechanism of action of 3-(Ethylamino)cyclobutanol involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo radical cyclization reactions, leading to the formation of complex structures . The presence of the ethylamino group allows for interactions with various biological targets, potentially influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 3-(Ethylamino)cyclobutanol and its analogs:

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
3-(Ethylamino)cyclobutanol Cyclobutane -OH, -NHCH₂CH₃ C₆H₁₃NO 115.18 High polarity due to -OH/-NH; ring strain
3-Amino-1,1-cyclobutanedimethanol Cyclobutane -OH (×2), -NH₂ C₆H₁₃NO₂ 131.17 Enhanced solubility (two -OH groups)
3-(3-Chlorophenyl)cyclobutan-1-amine Cyclobutane -Cl (aromatic), -NH₂ C₁₀H₁₂ClN 181.66 Lipophilic due to Cl; potential CNS activity
3-(1-(Ethylamino)cyclohexyl)phenol Cyclohexane -OH (phenolic), -NHCH₂CH₃ C₁₄H₂₁NO 219.33 Bulky structure; possible adrenoceptor binding

Pharmacological and Physicochemical Differences

  • Ring Strain vs. Stability: The cyclobutane ring in 3-(Ethylamino)cyclobutanol introduces significant ring strain compared to cyclohexane derivatives (e.g., 3-(1-(Ethylamino)cyclohexyl)phenol). This strain may enhance reactivity but reduce metabolic stability .
  • Solubility: The hydroxyl group in 3-(Ethylamino)cyclobutanol improves aqueous solubility relative to non-polar analogs like 3-(3-chlorophenyl)cyclobutan-1-amine, which has a lipophilic chlorophenyl group .
  • Bioactivity: Ethylamino-containing compounds (e.g., analogs in ) exhibit α/β-adrenoceptor binding affinity, suggesting that 3-(Ethylamino)cyclobutanol may share similar pharmacological targets, though experimental validation is lacking .

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